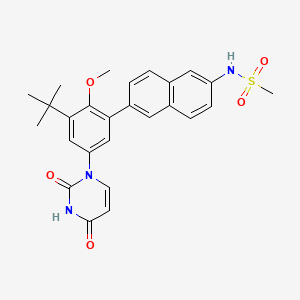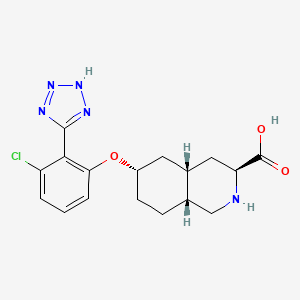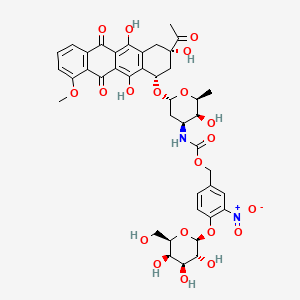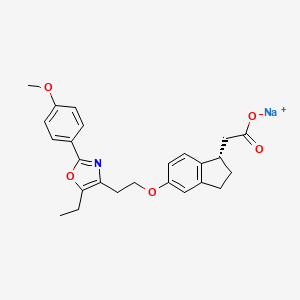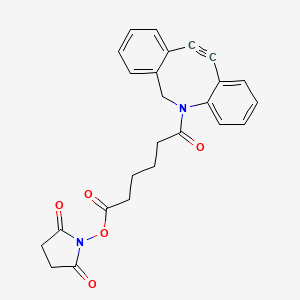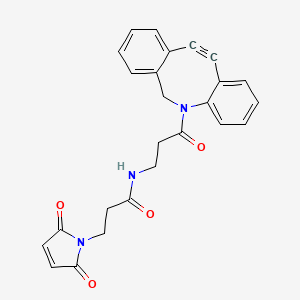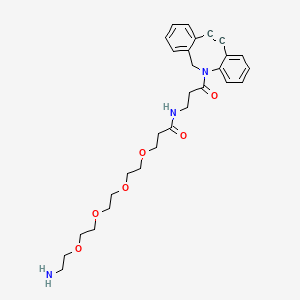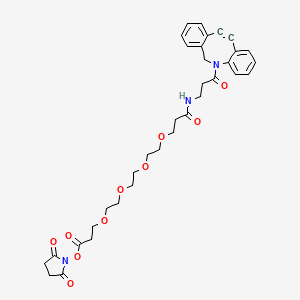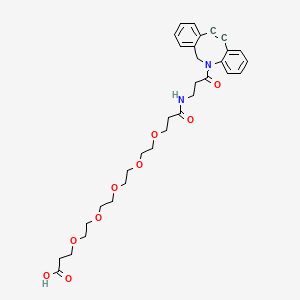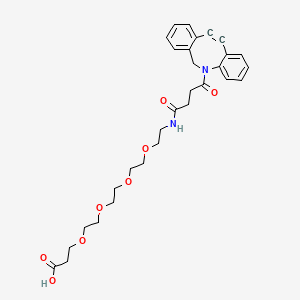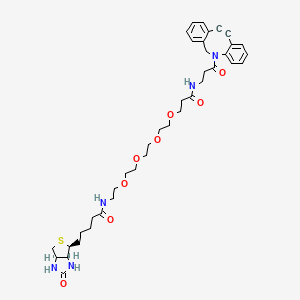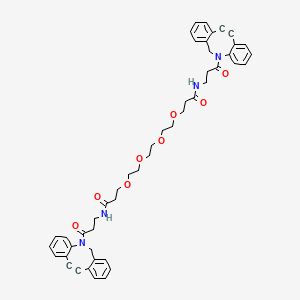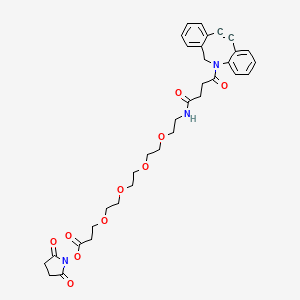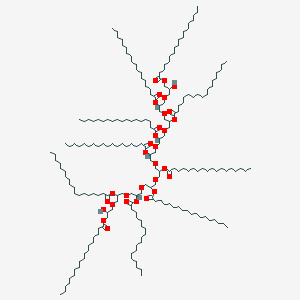
Decaglyceryl decastearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Decaglyceryl decastearate is synthesized through the esterification reaction between glycerol and stearic acid . The reaction typically involves the use of a catalyst to facilitate the esterification process. The general reaction conditions include heating the mixture of glycerol and stearic acid in the presence of a catalyst until the desired esterification is achieved . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Decaglyceryl decastearate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can also be performed on this compound to yield reduced forms of the compound.
Substitution: This compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Decaglyceryl decastearate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of decaglyceryl decastearate involves its ability to reduce the surface tension between different phases, thereby stabilizing emulsions . It interacts with both hydrophilic and hydrophobic molecules, allowing it to form stable emulsions. The molecular targets and pathways involved in its action include the interaction with lipid molecules and the stabilization of emulsified systems .
Comparación Con Compuestos Similares
Decaglyceryl decastearate is unique due to its high emulsifying efficiency and stability compared to other similar compounds. Some similar compounds include:
Polyglyceryl-10 caprylate: Another emulsifier with similar properties but different fatty acid chains.
Polyglyceryl-6 dicaprate: A compound with similar emulsifying properties but different molecular structure.
This compound stands out due to its ability to form stable emulsions with a wide range of oils and its excellent performance in various industrial applications .
Propiedades
IUPAC Name |
[2-hydroxy-3-[3-[3-[3-[3-[3-[3-[3-[3-(2-hydroxy-3-octadecanoyloxypropoxy)-2-octadecanoyloxypropoxy]-2-octadecanoyloxypropoxy]-2-octadecanoyloxypropoxy]-2-octadecanoyloxypropoxy]-2-octadecanoyloxypropoxy]-2-octadecanoyloxypropoxy]-2-octadecanoyloxypropoxy]-2-octadecanoyloxypropoxy]propyl] octadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C210H402O31/c1-11-21-31-41-51-61-71-81-91-101-111-121-131-141-151-161-201(213)232-173-191(211)171-223-175-193(234-203(215)163-153-143-133-123-113-103-93-83-73-63-53-43-33-23-13-3)177-225-179-195(236-205(217)165-155-145-135-125-115-105-95-85-75-65-55-45-35-25-15-5)181-227-183-197(238-207(219)167-157-147-137-127-117-107-97-87-77-67-57-47-37-27-17-7)185-229-187-199(240-209(221)169-159-149-139-129-119-109-99-89-79-69-59-49-39-29-19-9)189-231-190-200(241-210(222)170-160-150-140-130-120-110-100-90-80-70-60-50-40-30-20-10)188-230-186-198(239-208(220)168-158-148-138-128-118-108-98-88-78-68-58-48-38-28-18-8)184-228-182-196(237-206(218)166-156-146-136-126-116-106-96-86-76-66-56-46-36-26-16-6)180-226-178-194(235-204(216)164-154-144-134-124-114-104-94-84-74-64-54-44-34-24-14-4)176-224-172-192(212)174-233-202(214)162-152-142-132-122-112-102-92-82-72-62-52-42-32-22-12-2/h191-200,211-212H,11-190H2,1-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHDBIHAVWMCHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COCC(COC(=O)CCCCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C210H402O31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3423 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39529-26-5 |
Source


|
| Record name | Decaglyceryl decastearate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039529265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, decaester with decaglycerol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decastearic acid, decaester with decaglycerol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.523 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
